

The Discovery and Development of URB-597: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: URB-597

Cat. No.: B1682809

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An In-depth Examination of a Pioneering FAAH Inhibitor for Researchers, Scientists, and Drug Development Professionals

Abstract

URB-597, also known as KDS-4103 and ORG-231295, is a potent, selective, and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). Its development marked a significant step in the exploration of the endocannabinoid system as a therapeutic target. By preventing the degradation of the endogenous cannabinoid anandamide, **URB-597** enhances endocannabinoid signaling, a mechanism with potential applications in the treatment of anxiety, depression, and pain. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and what is publicly known about the clinical progression of **URB-597**. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction: The Dawn of FAAH Inhibition

The discovery of the endocannabinoid system and its role in regulating a myriad of physiological processes spurred the search for therapeutic agents that could modulate its activity. One of the key enzymes in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] The inhibition of FAAH emerged as an attractive therapeutic strategy, as it was hypothesized to elevate endogenous anandamide levels in a localized and activity-

dependent manner, potentially offering therapeutic benefits without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1]

URB-597, chemically known as [3-(3-carbamoylphenyl)phenyl]N-cyclohexylcarbamate or cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester, was one of the pioneering molecules in the class of FAAH inhibitors.[2][3][4] Its development provided a crucial tool for elucidating the physiological roles of FAAH and anandamide and paved the way for the clinical investigation of FAAH inhibitors for various neurological and psychiatric disorders.

Discovery and Synthesis

URB-597 was developed through a focused effort to identify potent and selective inhibitors of FAAH. While a detailed, step-by-step synthesis protocol is not readily available in the public domain, the general synthetic strategy has been described. One reported synthesis involves a multi-step process culminating in the formation of the carbamate linkage. A key aspect of the synthesis is the creation of the biphenyl core structure.

While specific details of the original synthesis by the discovering chemists are proprietary, a method for synthesizing 3-substituted phenols, a key intermediate for compounds like **URB-597**, has been published. This method utilizes an oxidative Heck reaction followed by an oxidative dehydrogenation.

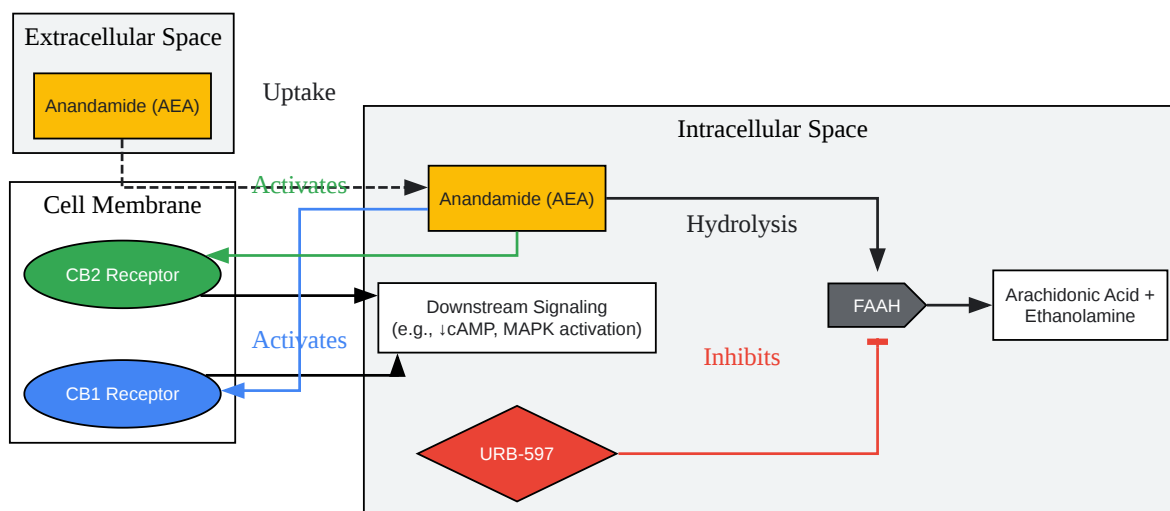
Mechanism of Action

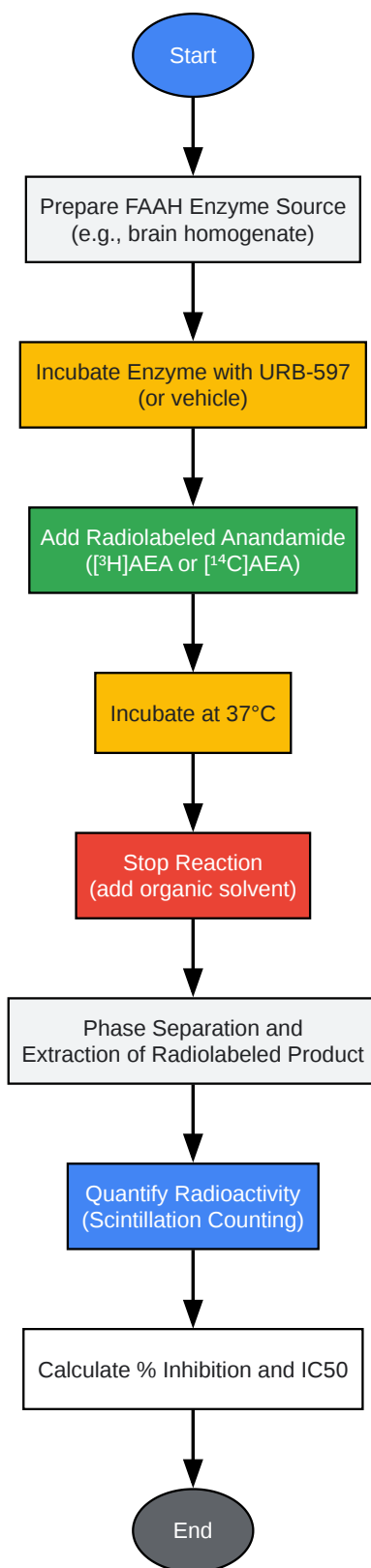
URB-597 acts as a selective and irreversible inhibitor of FAAH.[2][5] The enzyme FAAH is an intracellular serine hydrolase that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[1]

The inhibitory action of **URB-597** is covalent in nature. The carbamate moiety of **URB-597** is attacked by the catalytic serine nucleophile (Ser241) in the active site of FAAH. This results in the carbamylation of the serine residue, rendering the enzyme inactive. The biphenyl portion of the molecule serves as a leaving group. This irreversible inhibition leads to a sustained elevation of anandamide levels in the brain and peripheral tissues.[3][4][6]

Signaling Pathway of Enhanced Anandamide Action

The inhibition of FAAH by **URB-597** leads to an accumulation of anandamide, which can then exert its effects through various signaling pathways. The primary targets of anandamide are the cannabinoid receptors CB1 and CB2.





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- To cite this document: BenchChem. [The Discovery and Development of URB-597: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682809#urb-597-discovery-and-development]

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